Boc-DL-Phe-DL-Lys(Cbz)-OMe
Description
Boc-DL-Phe-DL-Lys(Cbz)-OMe is a synthetic dipeptide derivative featuring dual protecting groups: a tert-butyloxycarbonyl (Boc) group on the N-terminal phenylalanine (Phe) residue and a carbobenzyloxy (Cbz) group on the lysine (Lys) side chain. The C-terminus is modified as a methyl ester (OMe). The DL configuration indicates racemic mixtures at both amino acid residues, which may influence its physicochemical properties and biological interactions compared to enantiopure analogs.
Key inferred properties:
- Molecular formula: Likely derived from Boc-Phe (C₉H₁₇NO₂), Lys(Cbz)-OMe (C₁₄H₁₈N₂O₄), and additional backbone atoms.
- Molecular weight: Estimated ~550–600 g/mol, comparable to analogs like Cbz-L-Phe-L-Tyr(Bzl)-OMe (567.25 g/mol) .
- Physical state: Likely a colorless solid, based on similar Boc/Cbz-protected peptides .
Properties
CAS No. |
27168-28-1 |
|---|---|
Molecular Formula |
C29H39N3O7 |
Molecular Weight |
541.6 g/mol |
IUPAC Name |
methyl 2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]amino]-6-(phenylmethoxycarbonylamino)hexanoate |
InChI |
InChI=1S/C29H39N3O7/c1-29(2,3)39-28(36)32-24(19-21-13-7-5-8-14-21)25(33)31-23(26(34)37-4)17-11-12-18-30-27(35)38-20-22-15-9-6-10-16-22/h5-10,13-16,23-24H,11-12,17-20H2,1-4H3,(H,30,35)(H,31,33)(H,32,36) |
InChI Key |
HUFIUXDMYKUUQX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCCNC(=O)OCC2=CC=CC=C2)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions:
Protection of Amino Acids: The amino acids phenylalanine, lysine, and methionine are first protected using tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups.
Coupling Reactions: The protected amino acids are then coupled using peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base like N-methylmorpholine (NMM).
Purification: The resulting peptide is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of Boc-DL-Phe-DL-Lys(Cbz)-OMe follows similar synthetic routes but on a larger scale. Automated peptide synthesizers and large-scale purification systems are employed to produce the compound efficiently and with high purity.
Chemical Reactions Analysis
Types of Reactions:
Deprotection Reactions: The Boc and Cbz protecting groups can be removed under acidic conditions (e.g., trifluoroacetic acid) or hydrogenation, respectively.
Coupling Reactions: The compound can undergo further coupling reactions to form longer peptide chains.
Substitution Reactions: The amino groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions:
Deprotection: Trifluoroacetic acid for Boc removal, hydrogenation for Cbz removal.
Coupling: Dicyclohexylcarbodiimide (DCC), N,N’-diisopropylcarbodiimide (DIC), N-methylmorpholine (NMM).
Substitution: Electrophiles such as alkyl halides or acyl chlorides.
Major Products:
Deprotected Peptides: Free amino acids or peptides without protecting groups.
Extended Peptides: Longer peptide chains formed through coupling reactions.
Substituted Peptides: Peptides with modified side chains due to substitution reactions.
Scientific Research Applications
Chemistry:
Peptide Synthesis: Used as a building block in the synthesis of longer peptides and proteins.
Chemical Probes: Utilized in the development of chemical probes for studying biological processes.
Biology:
Protein Engineering: Employed in the design and synthesis of novel proteins with specific functions.
Enzyme Inhibition Studies: Used to study the inhibition of enzymes by synthetic peptides.
Medicine:
Drug Development: Investigated as a potential therapeutic agent in drug development.
Diagnostic Tools: Utilized in the development of diagnostic assays for detecting specific biomolecules.
Industry:
Biotechnology: Applied in the production of biotechnological products such as enzymes and antibodies.
Pharmaceuticals: Used in the synthesis of pharmaceutical compounds and active ingredients.
Mechanism of Action
Molecular Targets and Pathways:
Peptide Interactions: Boc-DL-Phe-DL-Lys(Cbz)-OMe interacts with specific proteins and enzymes through its peptide backbone and side chains.
Enzyme Inhibition: The compound can inhibit enzyme activity by binding to the active site or allosteric sites, preventing substrate binding or catalysis.
Signal Transduction: It may modulate signal transduction pathways by interacting with receptors or signaling proteins.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares Boc-DL-Phe-DL-Lys(Cbz)-OMe with key analogs from the evidence:
Notes:
- DL vs. L-configuration : Unlike most analogs in (e.g., 3-16, 6-3), this compound’s racemic mixture may reduce stereoselective interactions in biological systems.
- Protecting groups : The dual Boc/Cbz protection contrasts with singly protected analogs like Z-Lys(Boc)-OH, which has a free carboxylic acid .
Pharmacokinetic and Drug-Likeness Comparisons
While direct pharmacokinetic data for this compound are unavailable, analogs provide preliminary insights:
- Lipophilicity: Z-Lys(Boc)-OH has a calculated LogP (octanol-water) of 3.34, indicating moderate lipophilicity . this compound’s methyl ester and aromatic groups likely increase LogP, favoring passive diffusion.
Absorption and Permeability :
Research Implications and Gaps
- Biological Activity : The dual protection and DL-configuration may confer unique stability or binding properties compared to L-configured analogs (e.g., 3-16, 3-23).
- Ecological Impact : Cbz derivatives (e.g., carbamazepine) are persistent in wastewater; similar studies are needed for peptide-based Cbz compounds .
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